molecular formula C9H11NO2 B8678130 Methyl 4-cyclopropyl-1H-pyrrole-3-carboxylate CAS No. 649727-30-0

Methyl 4-cyclopropyl-1H-pyrrole-3-carboxylate

Cat. No.: B8678130
CAS No.: 649727-30-0
M. Wt: 165.19 g/mol
InChI Key: WZYLDBGNJIEKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-cyclopropyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

649727-30-0

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

methyl 4-cyclopropyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C9H11NO2/c1-12-9(11)8-5-10-4-7(8)6-2-3-6/h4-6,10H,2-3H2,1H3

InChI Key

WZYLDBGNJIEKEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC=C1C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 8.77 g of p-toluenesulphonylmethyl isocyanide and 5.67 g of methyl 3-cyclopropylacrylate in 72 mL of dimethyl sulphoxide and 145 mL of diethyl ether is added dropwise over 1.5 hours and under an argon atmosphere to a suspension of 1.73 g (54 mmol) of sodium hydride (at 75% by weight in liquid petroleum jelly) in 90 mL of diethyl ether. The reaction is exothermic. After the reaction mixture has been stirred at room temperature for 2.75 hours, 180 mL of brine are added cautiously, and the mixture is extracted twice with 100 mL of diethyl ether. The organic phase is washed with water, dried and then concentrated to dryness under reduced pressure (2.7 kPa), giving 6.39 g of 4-cyclopropyl-3-methoxycarbonyl-1H-pyrrole in the form of a yellow solid melting at 107° C.
Quantity
8.77 g
Type
reactant
Reaction Step One
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
180 mL
Type
solvent
Reaction Step Two

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